4,6-Dimethoxy-2-methyl-5-nitropyrimidine

Description

Historical Context and Evolution of Pyrimidine (B1678525) Synthesis

The journey into pyrimidine chemistry began in the 19th century, with early researchers identifying pyrimidine derivatives in natural products. A pivotal moment came in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, creating barbituric acid from urea (B33335) and malonic acid. However, the systematic investigation of pyrimidines is largely credited to Pinner, who in 1884 began a comprehensive study by synthesizing derivatives through the condensation of ethyl acetoacetate (B1235776) with amidines. This foundational work paved the way for the development of more complex substituted pyrimidines.

The mid-20th century saw a surge of interest in nitro-substituted pyrimidines as chemists explored the unique reactivity imparted by electron-withdrawing groups on the pyrimidine ring. Significant progress was made in the 1960s with detailed studies on the synthesis and reactivity of 4,6-dimethoxy-5-nitropyrimidine (B100634). oregonstate.edu These investigations established effective methods for nitration at the 5-position of the pyrimidine ring, followed by subsequent modifications to yield desired derivatives. The specific compound, 4,6-Dimethoxy-2-methyl-5-nitropyrimidine, emerged as an important intermediate, particularly noted for its role in the synthesis of other valuable chemicals.

Structural Features and Aromaticity of Pyrimidine Derivatives

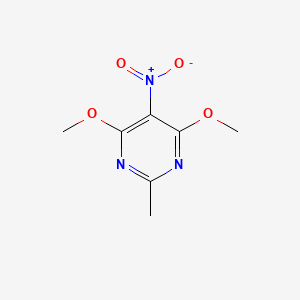

Pyrimidines are heterocyclic aromatic compounds belonging to the diazine family. researchgate.net The structure of this compound features a central pyrimidine ring with methoxy (B1213986) groups at positions 4 and 6, a methyl group at position 2, and a nitro group at the electron-rich 5-position. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the pyrimidine ring, making it susceptible to certain chemical transformations.

The table below summarizes the key identifiers and computed properties for this compound.

| Property | Value | Source |

| Chemical Name | This compound | lookchem.com |

| CAS Number | 29939-34-2 | lookchem.com |

| Molecular Formula | C₇H₉N₃O₄ | lookchem.com |

| Molecular Weight | 199.16 g/mol | |

| InChI Key | YOCZCPSNNGRGHZ-UHFFFAOYSA-N | |

| Density | 1.31 g/cm³ | lookchem.com |

| Boiling Point | 349.8°C at 760 mmHg | lookchem.com |

| Flash Point | 165.4°C | lookchem.com |

| Hydrogen Bond Acceptor Count | 6 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

Role of Pyrimidine Scaffolds in Organic Synthesis

Functionalized pyrimidines are crucial building blocks in organic synthesis. researchgate.net this compound serves as a key intermediate for creating more complex heterocyclic compounds. Its synthetic utility stems from the reactivity of its functional groups. For instance, the nitro group can be reduced to an amino group, and the methoxy groups can be substituted.

One common synthetic route to this compound involves the nitration of 4,6-dimethoxy-2-methylpyrimidine. An alternative and widely used method starts with 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758). This chlorinated intermediate is highly reactive and allows for the sequential introduction of different nucleophiles. clockss.org The chlorine atoms are substituted by methoxy groups using sodium methoxide (B1231860) in methanol (B129727) to yield this compound.

This class of compounds is vital for producing a range of commercially important chemicals. For example, the related intermediate 4,6-dichloro-2-methyl-5-nitropyrimidine is essential for the synthesis of the antihypertensive drug moxonidine. asianpubs.org Similarly, 4,6-dimethoxy-2-methylsulfonylpyrimidine, which can be synthesized from related precursors, is a key intermediate for pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium. asianpubs.org The ability to selectively modify the pyrimidine core makes these scaffolds indispensable in medicinal chemistry and agrochemical development. clockss.orgresearchgate.net

Overview of Advanced Research Methodologies in Heterocyclic Compound Investigation

The characterization and analysis of heterocyclic compounds like this compound rely on a suite of advanced analytical techniques. These methods are essential for confirming the structure, purity, and properties of synthesized molecules.

High-Performance Liquid Chromatography (HPLC): This technique is used for the separation, identification, and quantification of the compound. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) can be employed for analysis and purification. sielc.com

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), mass spectrometry is used to determine the molecular weight and elemental composition of the compound. oregonstate.edunih.gov It provides crucial information for confirming the identity of the synthesized product. oregonstate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure. Chemical shifts and coupling patterns provide detailed information about the arrangement of atoms within the molecule. asianpubs.org

X-ray Crystallography: This technique is used to determine the three-dimensional arrangement of atoms in a crystalline solid. It provides definitive proof of structure and can reveal details about bond lengths, angles, and intermolecular interactions. Studies on related pyrimidine derivatives have utilized this method to understand their solid-state conformation. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. The FTIR and FT-Raman spectra of related compounds like 2-amino-4,6-dimethoxypyrimidine (B117758) have been reported and analyzed. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-2-methyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-4-8-6(13-2)5(10(11)12)7(9-4)14-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCZCPSNNGRGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)OC)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067530 | |

| Record name | Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29939-34-2 | |

| Record name | 4,6-Dimethoxy-2-methyl-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29939-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029939342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxy-2-methyl-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4,6 Dimethoxy 2 Methyl 5 Nitropyrimidine

Precursor-Based Synthesis Pathways

The formation of the 4,6-dimethoxy-2-methyl-5-nitropyrimidine structure often begins with a pre-existing pyrimidine (B1678525) ring or involves its formation from acyclic precursors. The choice of starting material dictates the subsequent reaction steps required to achieve the final product.

Synthesis from 4,6-Dihydroxypyrimidine Derivatives

One common route commences with 4,6-dihydroxy-2-methylpyrimidine. This pathway involves a nitration step followed by chlorination and subsequent methoxylation.

The initial step is the nitration of the 4,6-dihydroxypyrimidine derivative at the C5 position. This is typically achieved using a mixture of nitric acid and other acids. For instance, nitration of 4,6-dihydroxy-2-methylpyrimidine can be carried out using a mixture of nitric acid, trichloroacetic acid, and acetic acid, affording 4,6-dihydroxy-2-methyl-5-nitropyrimidine in high yield. asianpubs.orgepa.gov Another method involves the use of glacial acetic acid and red fuming nitric acid.

Following nitration, the hydroxyl groups are converted to chloro groups. This is a crucial step to facilitate the subsequent introduction of the methoxy (B1213986) substituents. The chlorination is commonly performed using phosphorus oxychloride (POCl3), which effectively replaces the hydroxyl groups with chlorine atoms to yield 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758). asianpubs.orgepa.gov The final step is the nucleophilic substitution of the chlorine atoms with methoxy groups. This is achieved by treating the dichlorinated intermediate with sodium methoxide (B1231860) in methanol (B129727), resulting in the formation of this compound.

| Starting Material | Reagents | Intermediate | Final Product | Yield (%) |

| 4,6-Dihydroxy-2-methylpyrimidine | 1. HNO3, Trichloroacetic acid, Acetic acid 2. POCl3 3. NaOMe, MeOH | 4,6-Dichloro-2-methyl-5-nitropyrimidine | This compound | 88.3 (Nitration), 82.6 (Chlorination) |

Synthesis from Halogenated Pyrimidine Intermediates (e.g., 4,6-Dichloro-5-nitropyrimidine)

An alternative and widely utilized approach involves starting with a halogenated pyrimidine intermediate, such as 4,6-dichloro-2-methyl-5-nitropyrimidine. This intermediate is then directly converted to the desired product by nucleophilic substitution.

The synthesis of the key intermediate, 4,6-dichloro-2-methyl-5-nitropyrimidine, can be accomplished through the nitration and subsequent chlorination of 4,6-dihydroxy-2-methylpyrimidine as described in the previous section. asianpubs.orgepa.gov Once obtained, the 4,6-dichloro-2-methyl-5-nitropyrimidine undergoes a double nucleophilic substitution reaction with sodium methoxide in methanol. The chlorine atoms at positions 4 and 6 are replaced by methoxy groups to yield this compound. This method is efficient as the halogenated pyrimidine is highly reactive towards nucleophiles.

A similar strategy can be applied to 4,6-dichloro-5-nitropyrimidine, which can be synthesized from 4,6-dihydroxy-5-nitropyrimidine (B14392) using phosphorus oxychloride. chemicalbook.comchemicalbook.com The subsequent introduction of the methyl group at the C2 position would be required to arrive at the final product.

| Starting Material | Reagents | Product |

| 4,6-Dichloro-2-methyl-5-nitropyrimidine | Sodium methoxide, Methanol | This compound |

| 4,6-Dihydroxy-5-nitropyrimidine | Phosphorus oxychloride | 4,6-Dichloro-5-nitropyrimidine |

Cyclization Reactions for Pyrimidine Ring Formation

The pyrimidine ring itself can be constructed through cyclization reactions, which bring together different molecular fragments. A common method for forming the 2-methylpyrimidine core is the condensation of acetamidine (B91507) with a 1,3-dicarbonyl compound or its equivalent.

For example, 4,6-dihydroxy-2-methylpyrimidine can be synthesized with a high yield through the cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide. asianpubs.orgepa.gov This dihydroxy pyrimidine can then be carried forward through nitration, chlorination, and methoxylation steps as previously described to obtain this compound.

Another patented approach describes the synthesis of a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, starting from diethyl malonate. google.com This process involves nitration of diethyl malonate, followed by cyclization with thiourea in the presence of a sodium alkoxide to form the pyrimidine ring. google.com Subsequent methylation and chlorination yield the final product. google.com This highlights the versatility of cyclization reactions in building substituted pyrimidine rings.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Yield (%) |

| Acetamidine hydrochloride | Diethyl malonate | Sodium methoxide | 4,6-Dihydroxy-2-methylpyrimidine | 91.2 |

| Diethyl malonate (nitrated) | Thiourea | Sodium alkoxide | 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | Not specified |

Introduction of Methoxy and Methyl Substituents

The placement of the methoxy and methyl groups at the correct positions on the pyrimidine ring is critical. This is achieved through specific chemical reactions designed for regioselectivity.

Regioselective Alkoxylation Procedures

The introduction of methoxy groups at the C4 and C6 positions is typically accomplished through nucleophilic aromatic substitution on a dihalogenated pyrimidine. The use of 4,6-dichloro-2-methyl-5-nitropyrimidine as a precursor allows for the regioselective introduction of the methoxy groups. The electron-withdrawing nitro group at the C5 position activates the C4 and C6 positions towards nucleophilic attack by the methoxide ion. This reaction is generally carried out in methanol with sodium methoxide.

Methylation Strategies at C2 Position

The methyl group at the C2 position is often incorporated from the outset of the synthesis through the choice of starting materials for the cyclization reaction. asianpubs.orgbu.edu.eg The use of acetamidine or its derivatives in the condensation reaction with a 1,3-dicarbonyl compound directly installs the methyl group at the C2 position of the resulting pyrimidine ring. asianpubs.orgepa.gov This is a highly efficient and regioselective method for the introduction of the C2-methyl substituent.

Nitration at the C5 Position: Methods and Control

The introduction of a nitro group at the C5 position of the pyrimidine ring is a pivotal transformation in the synthesis of this compound. This is typically accomplished through electrophilic nitration, a classic and widely used method in aromatic chemistry.

Electrophilic Nitration Conditions

The standard and most effective method for the nitration of 4,6-dimethoxy-2-methylpyrimidine involves the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction is highly regioselective, with the electron-donating methoxy groups at positions 4 and 6 activating the pyrimidine ring towards electrophilic attack, directing the substitution almost exclusively to the C5 position. However, careful control of reaction conditions is paramount to ensure a high yield and prevent unwanted side reactions, such as oxidation or degradation of the starting material.

A typical procedure involves the slow, dropwise addition of nitric acid to a solution of 4,6-dimethoxy-2-methylpyrimidine in concentrated sulfuric acid, while maintaining a low temperature, often between 0 and 10°C, using an ice bath. This temperature control is crucial to manage the exothermic nature of the reaction and to minimize the formation of byproducts. The reaction mixture is then typically stirred for a specific period to ensure complete conversion before being carefully quenched by pouring it onto ice, which precipitates the solid product.

While the mixed acid approach is robust, alternative solvent systems have also been explored. For instance, carrying out the nitration in the presence of acetic acid has been reported as a viable option.

A related nitration of 4,6-dihydroxy-2-methylpyrimidine, a precursor to the dimethoxy compound, also utilizes a mixture of concentrated sulfuric and nitric acids, highlighting the general applicability of this method for this class of pyrimidines. google.comresearchgate.neticm.edu.pl In one patented method for the nitration of 4,6-dihydroxy-2-methylpyrimidine, the starting material is first dissolved in concentrated sulfuric acid, followed by the addition of a halogenated organic solvent before the introduction of concentrated nitric acid to better control the reaction heat. google.com

Table 1: Comparison of Electrophilic Nitration Conditions for Pyrimidine Derivatives

| Starting Material | Nitrating Agent | Catalyst/Solvent | Temperature | Key Considerations |

| 4,6-dimethoxy-2-methylpyrimidine | Nitric Acid | Sulfuric Acid | 0-10°C | Strict temperature control to prevent side reactions. |

| 4,6-dimethoxy-2-methylpyrimidine | Nitric Acid | Acetic Acid | Controlled | Alternative solvent system. |

| 4,6-dihydroxy-2-methylpyrimidine | Nitric Acid | Sulfuric Acid | 5-20°C | Exothermic reaction requiring careful addition of reagents. google.comresearchgate.neticm.edu.pl |

| 4,6-dihydroxy-2-methylpyrimidine | Nitric Acid | Sulfuric Acid / Dichloromethane | 25°C | Use of an organic solvent to aid in heat management. google.com |

Interactive Data Table

Alternative Nitration Reagents and Protocols

While the mixed acid system is prevalent, research into alternative nitrating reagents aims to develop milder, safer, and more environmentally friendly protocols. These alternatives often seek to avoid the use of strong, corrosive acids and to minimize the production of acidic waste.

Various alternative nitrating agents have been developed for aromatic compounds in general, which could potentially be applied to the synthesis of this compound. These include acyl nitrates, nitryl halides, and nitronium salts, which can circumvent the need for excess mineral acids but may require harsh, anhydrous conditions. researchgate.net Nitrate salts have also been investigated as alternative nitrating agents, although they can generate stoichiometric amounts of metal waste. researchgate.net

More modern and milder approaches to nitration that could be explored for this specific synthesis include the use of reagents like dinitrogen pentoxide (N₂O₅).

Modern Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. These modern approaches, including microwave-assisted synthesis, green chemistry principles, and one-pot reactions, offer numerous advantages over traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. The use of microwave irradiation can provide rapid and uniform heating of the reaction mixture, which can be particularly beneficial for sluggish reactions or for promoting reactions that require high temperatures.

While a specific microwave-assisted protocol for the synthesis of this compound has not been extensively reported, the application of this technology to the synthesis of other substituted pyrimidines is well-documented. For instance, the microwave-assisted, one-pot, multicomponent reaction of 6-amino-2,4-dimethoxypyrimidine with aromatic aldehydes and dimedone has been successfully demonstrated, showcasing the compatibility of the dimethoxypyrimidine core with microwave conditions. nih.gov This suggests that the nitration of 4,6-dimethoxy-2-methylpyrimidine could potentially be optimized using microwave heating, possibly leading to a more efficient and faster synthesis.

Table 2: Potential Advantages of Microwave-Assisted Nitration

| Feature | Potential Advantage |

| Reaction Time | Significant reduction from hours to minutes. |

| Reaction Yield | Potential for improved yields due to reduced side reactions. |

| Energy Efficiency | More efficient heating compared to conventional methods. |

| Purity | Cleaner reaction profiles may simplify purification. |

Interactive Data Table

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. This involves the use of less hazardous reagents, renewable feedstocks, and more efficient reaction conditions.

In the context of synthesizing this compound, several green chemistry principles could be applied. The development of catalytic nitration methods that avoid the use of stoichiometric amounts of strong acids would be a significant advancement. Furthermore, exploring the use of greener solvents or even solvent-free reaction conditions could reduce the environmental footprint of the synthesis.

The synthesis of a related compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine, has been approached with green chemistry principles in mind, utilizing less toxic methylating agents like chloromethane instead of dimethyl sulfate and avoiding highly corrosive reagents like phosphorus oxychloride. researchgate.net This demonstrates a commitment to developing more environmentally benign synthetic routes for this class of compounds.

One-Pot and Multi-Component Reactions

One-pot and multi-component reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, without the need for isolating intermediates. This approach offers significant advantages in terms of time, cost, and resource efficiency.

While a specific one-pot synthesis for this compound is not well-established, the general concept has been successfully applied to the synthesis of various substituted pyrimidines. For example, a convenient one-pot method for the synthesis of imidazo[1,5-c]pyrimidine derivatives starting from a dichloropyrimidine has been developed. semanticscholar.org The aforementioned microwave-assisted synthesis of quinoline-fused pyrimidines is another example of a successful one-pot, multi-component reaction involving a dimethoxypyrimidine derivative. nih.gov

Yield Optimization and Process Scalability

The industrial production of this compound necessitates synthetic routes that are not only high-yielding but also safe, cost-effective, and reproducible on a large scale. Research has focused on refining existing methodologies, particularly the nitration of 4,6-dimethoxy-2-methylpyrimidine and the nucleophilic substitution of chlorinated pyrimidine intermediates, to meet these demands.

A crucial parameter in the nitration of 4,6-dimethoxy-2-methylpyrimidine is temperature control. To prevent over-oxidation, decomposition, and the degradation of the methoxy groups, the reaction temperature is typically maintained below 40°C. This careful management of temperature is essential for achieving high selectivity and yield. For the synthesis of related nitro-substituted pyrimidines, an optimal nitration temperature of 15°C has been identified to achieve a maximum yield of 85%. While not directly for the target compound, this highlights the sensitivity of the nitration process to temperature variations.

The choice of solvents and catalysts also plays a significant role. The nitration is commonly carried out in the presence of acetic acid or sulfuric acid, which act as both solvents and catalysts. In industrial settings, the use of automated reactors and continuous flow systems is becoming more prevalent. These technologies offer enhanced safety, better reproducibility, and more precise control over reaction parameters, which is particularly important for exothermic reactions like nitration.

For the synthesis of a precursor, 4,6-dihydroxy-2-methylpyrimidine, a study utilizing the Taguchi experimental design method identified the optimal conditions for maximizing its yield. The study found that a sodium methoxide concentration of 18%, a reaction time of 180 minutes, and a specific molar ratio of reactants resulted in a maximum yield of 88.5%. This methodical approach to optimization can be applied to the synthesis of this compound to systematically improve its yield.

The table below summarizes key findings from various studies on the synthesis of this compound and related compounds, highlighting the impact of different reaction parameters on the yield.

| Precursor/Related Compound | Reaction Step | Key Parameters | Reported Yield |

| 4,6-Dimethoxy-2-methylpyrimidine | Nitration | Temperature < 40°C | High selectivity and yield |

| 4,6-Dihydroxy-2-methylpyrimidine | Condensation | 18% Sodium methoxide, 180 min reaction time | 88.5% |

| 2-Methylpyrimidine-4,6-dione | Nitration | Optimal temperature of 15°C | 85% |

| 4,6-Dichloro-2-(methylthio)-1,3-pyrimidine | "One-pot" to sulfonyl derivative | Not specified | >75% (overall) |

When scaling up the synthesis, several challenges must be addressed. The exothermic nature of the nitration step requires efficient heat dissipation to prevent runaway reactions. Industrial-scale reactors are equipped with advanced cooling systems and monitoring probes to maintain strict temperature control. Purification of the final product on a large scale is typically achieved through recrystallization. The choice of an appropriate solvent system is crucial for obtaining high purity and maximizing the recovery of the product.

Furthermore, the transition from laboratory-scale batch processes to continuous flow manufacturing is a key strategy for improving scalability. Continuous flow reactors offer superior heat and mass transfer, leading to better reaction control, increased safety, and often higher yields and purity. This approach is particularly beneficial for hazardous reactions like nitration.

Reactivity and Chemical Transformations of 4,6 Dimethoxy 2 Methyl 5 Nitropyrimidine

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine core of 4,6-dimethoxy-2-methyl-5-nitropyrimidine, while substituted with electron-donating methoxy (B1213986) groups, is rendered electron-deficient by the two ring nitrogen atoms and the powerful electron-withdrawing nitro group at C5. This electronic profile is central to its reactivity, particularly in nucleophilic substitution reactions on its precursors and potential ring-opening pathways.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Precursors

The most common and practical synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) strategy. This process begins with a suitably halogenated pyrimidine, which serves as the electrophilic substrate for the introduction of the methoxy groups. A widely utilized precursor is 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758).

The reaction proceeds by the sequential displacement of the two chlorine atoms by a methoxide (B1231860) source, typically sodium methoxide in methanol (B129727). The strong electron-withdrawing effect of the nitro group at the C5 position, along with the inherent electron deficiency of the pyrimidine ring, activates the C4 and C6 positions towards nucleophilic attack, facilitating the substitution.

Table 1: Synthesis of this compound via SNAr

| Precursor | Reagent | Solvent | Product |

|---|

This table illustrates a typical SNAr reaction for the synthesis of the title compound.

Influence of Methoxy Groups on Reactivity

The methoxy groups at positions C4 and C6 are strong electron-donating groups (EDGs) by resonance. In the context of SNAr reactions on the pyrimidine ring, their influence is multifaceted. During the synthesis of the title compound from its di-chloro precursor, the first methoxy group is introduced onto a highly activated ring. Once one methoxy group is in place, it exerts an electron-donating effect, which slightly deactivates the ring towards the second nucleophilic attack compared to the initial di-chloro starting material.

However, the overwhelming activating effect of the C5-nitro group ensures that the second substitution still proceeds efficiently. In reactions where the methoxy groups are themselves potential leaving groups, they are generally considered poor leaving groups compared to halogens in SNAr reactions. google.comrsc.org This is because the C-O bond is stronger than a C-Cl bond, and methoxide is a stronger base (and thus a poorer leaving group) than a chloride ion. Nevertheless, studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that under certain conditions with strong nucleophiles like primary amines, the alkoxy group can be displaced, although the chloro group is preferentially substituted. google.comrsc.org

Regioselectivity in Displacement Reactions

The synthesis of this compound from 4,6-dichloro-2-methyl-5-nitropyrimidine is inherently regioselective. The pyrimidine ring contains two nitrogen atoms, which makes the C2, C4, and C6 positions electrophilic. In 4,6-dichloropyrimidines, the C4 and C6 positions are electronically equivalent and highly activated for nucleophilic attack by the adjacent nitrogen atoms and, in this specific case, by the C5-nitro group.

The substitution of the first chlorine atom can occur at either the C4 or C6 position, leading to a mono-substituted intermediate, 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine. Due to the symmetry of the activation, a mixture of products is not a concern at this stage. The subsequent displacement of the second chlorine atom then occurs at the remaining chlorinated carbon (C4 or C6), leading to the single, symmetrically substituted final product, this compound. google.comrsc.org Studies on related systems confirm that halogen displacement is significantly more favorable than the displacement of an alkoxy group, ensuring that the reaction proceeds cleanly to the dimethoxy product without competing side reactions involving the displacement of the newly introduced methoxy group. google.com

Transformations of the Nitro Group at C5

The nitro group at the C5 position is not only a powerful activating group for reactions on the pyrimidine ring but is also a versatile functional group that can undergo its own set of chemical transformations. The most significant of these is its reduction to an amino group.

Reductive Reactions to Aminopyrimidines

The reduction of the nitro group of this compound provides a direct route to 5-amino-4,6-dimethoxy-2-methylpyrimidine. This transformation is of significant interest as aminopyrimidines are crucial building blocks in medicinal chemistry and materials science. pharmacophorejournal.com The conversion of the nitro group to a primary amine dramatically alters the electronic properties of the pyrimidine ring, turning the C5 substituent from a strong electron-withdrawing group into a strong electron-donating group.

This reduction can be accomplished using a variety of standard methodologies for the reduction of aromatic nitro compounds. youtube.com Common methods include catalytic hydrogenation and metal-acid reductions.

Table 2: General Reagents for Nitro Group Reduction

| Reduction Method | Reagents | Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Often proceeds under mild conditions with high efficiency. |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Classic method, requires acidic conditions and subsequent basic workup. |

This table summarizes common laboratory methods applicable to the reduction of the nitro group in this compound.

For instance, catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) is a clean and effective method for this transformation. youtube.com The reaction typically proceeds at room temperature and atmospheric or slightly elevated pressure until the uptake of hydrogen ceases. The resulting 5-amino-4,6-dimethoxy-2-methylpyrimidine is a valuable synthetic intermediate. pharmacophorejournal.comnih.gov

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazine (B178648) Derivatives)

The interaction of this compound with nitrogen-containing nucleophiles, particularly hydrazine and its derivatives, can lead to a range of products, including some that are the result of unexpected reaction pathways.

Studies on the reaction of 4,6-dimethoxy-5-nitropyrimidine (B100634) with methylhydrazine have revealed anomalous reaction pathways. oregonstate.edu When 4,6-dimethoxy-5-nitropyrimidine is refluxed in pyridine (B92270) with methylhydrazine, the expected simple substitution product is not the sole outcome. Instead, the reaction can yield 4-hydrazino-6-hydroxypyrimidine. oregonstate.edu

The proposed mechanism for this anomalous reaction involves the formation of intermediate salts. oregonstate.edu It is suggested that 4,6-dimethoxy-5-nitropyrimidine can form two non-interconvertible salts in pyridine, one of which is the methylpyridinium salt of 4-hydroxy-6-methoxy-5-nitropyrimidine. oregonstate.edu This intermediate then reacts with methylhydrazine to produce the final hydroxypyrimidine derivative. oregonstate.edu

Under specific conditions, the reaction of this compound with hydrazine derivatives can proceed in a more direct manner to yield 4,6-di(hydrazino)-5-nitropyrimidines. For instance, the reaction of 2-substituted 4,6-dimethoxy-5-nitropyrimidines with methylhydrazine can result in the formation of 4,6-di(1-methylhydrazino)-5-nitropyrimidines. oregonstate.edu The reaction of 4-methoxy-5-nitropyrimidine (B8763125) with ethanolic hydrazine hydrate (B1144303) at low temperatures can produce 4-hydrazino-5-nitropyrimidine. rsc.org

| Reactant | Nucleophile | Solvent/Conditions | Product |

| 4,6-Dimethoxy-5-nitropyrimidine | Methylhydrazine | Pyridine, reflux | 4-Hydrazino-6-hydroxypyrimidine |

| 2-Substituted 4,6-dimethoxy-5-nitropyrimidines | Methylhydrazine | Not specified | 4,6-di(1-methylhydrazino)-5-nitropyrimidines |

| 4-Methoxy-5-nitropyrimidine | Hydrazine hydrate | Ethanol, <0°C | 4-Hydrazino-5-nitropyrimidine |

Table 2: Reactions with Hydrazine Derivatives

Reactions of the Methoxy Groups

The methoxy groups at the 4 and 6 positions of the pyrimidine ring are also susceptible to chemical transformation, primarily through demethylation reactions.

Demethylation and Hydroxypyrimidine Formation

The methoxy groups of this compound can be cleaved to form hydroxypyrimidines. This demethylation can occur under various conditions, including during reactions with certain nucleophiles. oregonstate.edu As mentioned previously, the anomalous reaction with methylhydrazine in pyridine leads to the formation of a hydroxypyrimidine derivative, indicating the lability of the methoxy group under these conditions. oregonstate.edu This transformation is significant as it alters the electronic properties and potential biological activity of the pyrimidine core. The formation of such hydroxypyrimidines can also be a target in synthetic pathways for creating new pyrimidine-based compounds. google.com

Interconversion with Other Alkoxy Groups

The methoxy groups at the C4 and C6 positions of the pyrimidine ring are key sites for nucleophilic substitution, allowing for their interconversion into other functional groups. Although the dimethoxy compound is often synthesized from its di-chloro analog via nucleophilic substitution with sodium methoxide, the reverse—displacement of the methoxy groups—is also a significant aspect of its chemistry. researchgate.net

Research on related 5-nitropyrimidine (B80762) systems demonstrates that alkoxy groups can be displaced by other nucleophiles, particularly when activated by an adjacent leaving group. In studies on 6-alkoxy-4-chloro-5-nitropyrimidines, treatment with primary amines resulted in the sequential substitution of first the chlorine atom, followed by the alkoxy group, to yield symmetrically disubstituted 4,6-diamino-5-nitropyrimidines. ugr.eschemrxiv.org This unexpected displacement of the alkoxy group in the same reaction vessel highlights its lability under certain conditions. The reaction proceeds through the formation of Meisenheimer complexes, and the presence of pre-reactive molecular complexes can facilitate the substitution. ugr.es

Anomalous reactions have also been observed that lead to the transformation of a methoxy group. For instance, in a related compound lacking the C2-methyl group (4,6-dimethoxy-5-nitropyrimidine), refluxing in pyridine in the presence of methylhydrazine led to the formation of 4-hydrazino-6-hydroxypyrimidine. oregonstate.edu This reaction involves the displacement of one methoxy group and the subsequent transformation of the other, forming a methylpyridinium salt of 4-hydroxy-6-methoxy-5-nitropyrimidine as a key intermediate. oregonstate.edu

These transformations are summarized in the table below:

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine (2 equiv.), TEA, DCM | 4,6-Dialkyl/arylamino-5-nitropyrimidine | Nucleophilic Aromatic Substitution (SNAr) |

| 4,6-Dimethoxy-5-nitropyrimidine | Methylhydrazine, Pyridine (reflux) | 4-Hydrazino-6-hydroxypyrimidine | Nucleophilic Substitution / Rearrangement |

| 4,6-Dichloro-2-methyl-5-nitropyrimidine | Sodium Methoxide | This compound | Nucleophilic Aromatic Substitution (SNAr) |

Reactions of the Methyl Group at C2

Functionalization at the Alpha-Carbon

The alpha-carbon of the C2-methyl group is susceptible to functionalization, notably through nitration. Studies on the nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid have shown that when the C2 substituent is an alkyl group, nitration occurs not only at the C5 position of the ring but also at the alpha-carbon of the alkyl side chain. researchgate.net This reaction can lead to the formation of a dinitromethylene group at the C2 position. researchgate.net The acidity of the alpha-protons can be increased by the electron-withdrawing nature of the pyrimidine ring, which is further enhanced by the nitro group at C5, making them susceptible to attack by strong electrophiles like the nitronium ion (NO₂⁺).

| Reaction Type | Reagent(s) | Functionalized Group | Resulting Structure Fragment |

| Nitration | Concentrated Nitric/Sulfuric Acid | C2-Methyl | C2-(Dinitromethylene) |

Derivatization Strategies and Analogue Synthesis

Synthesis of Novel Pyrimidine (B1678525) Analogues via Substituent Modification

The functional groups on the 4,6-dimethoxy-2-methyl-5-nitropyrimidine ring serve as handles for extensive chemical modification. A primary transformation is the reduction of the 5-nitro group to a 5-amino group, which fundamentally alters the electronic properties of the ring and provides a nucleophilic site for further reactions. This amino derivative is a key precursor for many fused heterocycles.

Another key strategy involves the substitution of the 4- and 6-methoxy groups. While stable, these groups can be replaced by other functionalities, often after converting the pyrimidine into a more reactive intermediate, such as its chlorinated analogue. This allows for the introduction of a wide array of substituents, leading to the generation of novel pyrimidine analogues with tailored properties.

Design and Construction of Diversified Pyrimidine-Focused Libraries

The structure of this compound is an ideal starting point for the creation of diversified chemical libraries. Such libraries, containing a multitude of related but structurally distinct compounds, are essential for high-throughput screening in drug discovery. For instance, libraries of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized to explore potential inhibitors for protein kinases like PI3Kδ. nih.govnih.gov Similarly, the core pyrimidine structure can be used to generate series of compounds, such as 6-amino-5-cyano-2-thiopyrimidines, which have been evaluated for their anticancer properties. nih.gov These libraries are constructed by systematically varying the substituents at different positions on the pyrimidine ring or by using the pyrimidine as a scaffold to attach various other chemical moieties.

Introduction of Heterocyclic Moieties and Fused Ring Systems

One of the most powerful applications of this compound and its direct derivatives is in the synthesis of fused heterocyclic systems. The pyrimidine ring serves as the foundation upon which additional rings are constructed, leading to complex polycyclic structures.

The synthesis of purine (B94841) derivatives is a classic transformation starting from a suitably substituted pyrimidine. The general strategy involves using a 4,5-diaminopyrimidine (B145471) as the key intermediate. Starting from this compound, the nitro group is first reduced to an amine. The resulting 5-amino-4,6-dimethoxy-2-methylpyrimidine can then be cyclized with a one-carbon synthon, such as formic acid or its derivatives, to construct the fused imidazole (B134444) ring, yielding the corresponding purine. This methodology is a cornerstone in the synthesis of purine conjugates and analogues for biological evaluation. nih.gov

The pyrazolo[1,5-a]pyrimidine scaffold is a prominent heterocyclic system in medicinal chemistry, known for its activity as a kinase inhibitor. rsc.org The synthesis of these scaffolds often begins with the reduction of a 5-nitropyrimidine (B80762) to a 5-aminopyrimidine. This amine is then reacted with various reagents to form the fused pyrazole (B372694) ring. For example, new series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles and other derivatives have been synthesized and tested for antitumor activity. eurjchem.comekb.eg This approach has been successfully employed to develop potent and selective inhibitors of PI3Kδ, which are potential candidates for treating inflammatory diseases. nih.govnih.gov

Utility of 4,6 Dimethoxy 2 Methyl 5 Nitropyrimidine As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The strategic placement of functional groups on the pyrimidine (B1678525) ring of 4,6-Dimethoxy-2-methyl-5-nitropyrimidine makes it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The electron-withdrawing nitro group activates the pyrimidine ring for certain transformations, while the methoxy (B1213986) groups can act as leaving groups in nucleophilic substitution reactions. Furthermore, the nitro group itself can be readily transformed into other functionalities, such as an amino group, which opens up a plethora of possibilities for further cyclization reactions.

Key transformations that underscore its utility as a precursor include:

Reduction of the nitro group: The conversion of the 5-nitro group to a 5-amino group is a pivotal step. This transformation introduces a nucleophilic center on the pyrimidine ring, enabling subsequent reactions to build fused heterocyclic systems.

Nucleophilic substitution of methoxy groups: The methoxy groups at the 4 and 6 positions can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents and the formation of new carbon-heteroatom bonds.

Ring transformation reactions: Under specific conditions, the pyrimidine core of this compound can be rearranged or transformed into other heterocyclic structures.

For instance, the synthesis of purine (B94841) derivatives, a class of bicyclic heterocycles with significant biological importance, can be envisioned starting from pyrimidine precursors like this compound. A related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, has been successfully employed in the synthesis of novel tetrasubstituted purines. This involves sequential substitution of the chloro groups, reduction of the nitro group to an amine, and subsequent acid-catalyzed cyclization to form the fused imidazole (B134444) ring of the purine system. nih.gov A similar synthetic strategy can be applied to this compound, highlighting its potential as a precursor to complex heterocyclic frameworks.

Intermediate in Multi-Step Organic Transformations

In addition to being a starting material, this compound and its close derivatives often appear as key intermediates in multi-step synthetic sequences. These transformations are crucial in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. The compound's structure allows for a stepwise modification of its functional groups, making it a valuable link in a longer synthetic chain.

A notable example is the industrial synthesis of sulfonylurea herbicides, where substituted pyrimidines are common structural motifs. A patented process describes the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, an important intermediate for herbicides. google.com In this multi-step process, a related compound, 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, is first converted to 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine. This intermediate, which is not isolated, is then oxidized to the final sulfonyl product. google.com This illustrates the role of the dimethoxy-methyl-pyrimidine core as a crucial, albeit transient, intermediate in a larger synthetic scheme.

The synthesis of the title compound itself often proceeds through a multi-step pathway, underscoring the importance of pyrimidine intermediates. A general route involves the cyclization of acetamidine (B91507) with a malonic ester to form the pyrimidine ring, followed by nitration and subsequent chlorination. The resulting chlorinated pyrimidine is then methoxylated to yield this compound. google.com Each of these steps involves a stable, isolable intermediate, highlighting the stepwise nature of these organic transformations.

Role in the Development of Privileged Scaffolds for Chemical Research

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. nih.govresearchgate.net The pyrimidine ring system, and by extension, the 4,6-dimethoxypyrimidine (B185312) core, is widely recognized as a privileged scaffold. nih.gov This is due to its prevalence in a vast array of biologically active molecules, including natural products and synthetic drugs.

The 4,6-dimethoxypyrimidine moiety is a key structural feature in many commercial herbicides. nih.gov Its presence in these molecules suggests that this scaffold has a favorable interaction with biological targets in plants, such as the enzyme acetohydroxyacid synthase (AHAS). By using this compound as a building block, chemists can readily access a range of derivatives that incorporate this privileged scaffold, thereby increasing the likelihood of discovering new bioactive compounds.

Furthermore, the pyrimidine scaffold is a close structural analog of the purine ring system, which is arguably one of the most important heterocyclic scaffolds in nature. nih.govnih.gov The ability to use pyrimidine derivatives like this compound to construct purine-based libraries allows researchers to tap into the vast biological space occupied by purine-binding proteins. This approach has been used to develop inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov

Contribution to Chemical Diversity in Compound Libraries

The generation of compound libraries with high chemical diversity is a cornerstone of modern drug discovery and agrochemical research. Diversity-oriented synthesis (DOS) aims to efficiently create a wide range of structurally distinct molecules from a common starting material. This compound and its analogs are excellent substrates for DOS, enabling the rapid generation of large and diverse compound libraries.

A prime example of this is the step-economical, diversity-oriented synthesis of a library of pyrimidine-N-heterocycle hybrids. In this study, a 4,6-dimethoxypyrimidine core was coupled with nine different N-heterocyclic skeletons to produce a library of 34 structurally diverse compounds. nih.govsielc.com This was achieved in a two-step process, demonstrating the efficiency of using a common pyrimidine building block to generate a wide range of final products. The subsequent screening of this library led to the identification of several compounds with promising herbicidal activity. nih.govsielc.com

The utility of this compound in generating chemical diversity stems from the multiple reaction sites on the molecule. The nitro group can be modified, the methoxy groups can be substituted, and the pyrimidine ring itself can be further functionalized. This allows for the introduction of multiple points of diversity, leading to a comprehensive exploration of the chemical space around the pyrimidine scaffold.

Below is an interactive data table summarizing the utility of this compound in synthesis.

| Application Area | Key Transformations/Strategies | Resulting Structures | Significance | References |

| Precursor for Complex Heterocycles | Reduction of nitro group, nucleophilic substitution, ring transformation | Fused pyrimidines, purine analogs | Access to biologically relevant heterocyclic systems | nih.gov |

| Intermediate in Multi-Step Synthesis | Stepwise functional group modification | Agrochemicals, pharmaceuticals | Enables the construction of complex target molecules | google.comgoogle.com |

| Development of Privileged Scaffolds | Incorporation of the 4,6-dimethoxypyrimidine core | Herbicides, kinase inhibitors | Starting point for the discovery of new bioactive compounds | nih.govnih.govresearchgate.netnih.gov |

| Contribution to Chemical Diversity | Diversity-oriented synthesis (DOS) | Libraries of pyrimidine-N-heterocycle hybrids | Rapid exploration of chemical space for hit discovery | nih.govsielc.com |

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are fundamental to determining the most stable arrangement of atoms in a molecule and understanding its conformational flexibility.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for optimizing molecular geometries and predicting various properties. dovepress.com For 4,6-dimethoxy-2-methyl-5-nitropyrimidine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's lowest energy structure. materialsciencejournal.org

The process involves an iterative calculation to find the geometry at which the net forces on all atoms are close to zero, representing a minimum on the potential energy surface. These calculations would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, the analysis would determine the planarity of the pyrimidine (B1678525) ring and the orientation of the methoxy (B1213986), methyl, and nitro substituents relative to the ring. In similar nitro-substituted heterocyclic compounds, DFT has been used to show how electron-withdrawing groups influence the geometry of the aromatic ring. elixirpublishers.com

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values from DFT calculations on similar pyrimidine derivatives, as specific published data for this compound is unavailable.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.34 Å |

| Bond Length (Å) | C4-C5 | 1.42 Å |

| Bond Length (Å) | C5-N(Nitro) | 1.47 Å |

| Bond Angle (°) | C2-N1-C6 | 115.5° |

| Bond Angle (°) | N1-C6-C5 | 123.0° |

| Dihedral Angle (°) | C4-C5-N(Nitro)-O | ~45-60° |

The methoxy groups in this compound are rotatable, meaning the molecule can exist in different conformations. A conformational analysis, or potential energy surface (PES) scan, is performed to identify the most stable conformer and the energy barriers between different conformations. researchgate.net This is typically done by systematically rotating the dihedral angles associated with the methoxy groups (e.g., C4-O-CH₃) and calculating the energy at each step using DFT.

The results are visualized as an energy landscape, where energy minima correspond to stable conformers. This analysis is crucial as the molecule's conformation can significantly impact its reactivity and biological interactions. For related dimethoxy-substituted compounds, studies have shown that the orientation of the methoxy groups is influenced by steric hindrance and electronic interactions with adjacent substituents. nih.gov The nitro group's orientation relative to the pyrimidine ring is also a key factor, with DFT calculations revealing the rotational barrier and the most stable torsional angle.

Electronic Properties and Reactivity Prediction

Beyond structure, computational methods are invaluable for predicting a molecule's electronic behavior and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players. The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). materialsciencejournal.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack, particularly on the pyrimidine ring. The methoxy and methyl groups, being electron-donating, would raise the energy of the HOMO.

Table 2: Illustrative Frontier Orbital Energies for this compound This table is illustrative, based on typical values from DFT calculations on similar compounds, as specific published data for this compound is unavailable.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.2 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | -3.1 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | Indicates high reactivity and charge transfer possibilities |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an excellent tool for predicting how a molecule will interact with other charged species. MEP maps reveal regions of positive and negative potential:

Red/Yellow Regions: Electron-rich areas with negative electrostatic potential, indicating sites susceptible to electrophilic attack. In this molecule, these would be centered around the oxygen atoms of the nitro and methoxy groups.

Blue Regions: Electron-deficient areas with positive electrostatic potential, indicating sites for nucleophilic attack. These would likely be found near the hydrogen atoms and potentially on the pyrimidine ring carbons due to the influence of the electronegative nitrogen atoms and the nitro group. materialsciencejournal.org

For this compound, the MEP map would visually confirm the electronic effects of the substituents, highlighting the electronegative character of the nitro group and the pyrimidine nitrogens, which create electrophilic sites on the ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It transforms the calculated wave function into localized orbitals corresponding to the classic Lewis structure (bonds, lone pairs). nih.gov A key part of NBO analysis is the examination of "hyperconjugative" interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital. These are evaluated using second-order perturbation theory, where the stabilization energy, E(2), quantifies the strength of the interaction.

For this compound, NBO analysis would reveal:

Charge Distribution: The natural population analysis (NPA) part of NBO provides a more chemically intuitive picture of atomic charges than other methods.

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations of key reactions involving this compound are not extensively documented in publicly available literature. However, studies on analogous compounds, such as 4,6-dimethoxy-5-nitropyrimidine (B100634), provide a framework for understanding potential reaction pathways. For instance, the reaction of 4,6-dimethoxy-5-nitropyrimidine with methylhydrazine in a pyridine (B92270) solvent has been investigated, revealing the formation of intermediate salts and subsequent reaction products. Such studies highlight the complex reactivity of the substituted pyrimidine ring.

Transition State Analysis and Reaction Pathways

Specific transition state analyses and reaction pathway calculations for this compound have not been found in a review of the current literature. Theoretical investigations in this area would typically employ methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction. This would involve locating the optimized geometries of reactants, products, intermediates, and, crucially, the transition state structures that connect them. By calculating the energy barriers associated with these transition states, the feasibility and kinetics of different proposed reaction pathways could be assessed. For example, in nucleophilic aromatic substitution reactions at the C4 or C6 positions, computational analysis could determine whether the reaction proceeds via a Meisenheimer complex and identify the rate-determining step.

Solvent Effects on Reaction Mechanisms

The influence of the solvent on chemical reactions can be significant, altering reaction rates and even mechanistic pathways. physchemres.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. For reactions involving a polar molecule like this compound, a change in solvent polarity could stabilize or destabilize charged intermediates or transition states, thereby affecting the reaction's activation energy. physchemres.org While general principles of solvent effects are well-established, specific computational studies on the solvent effects on the reaction mechanisms of this compound are not presently available in the literature.

Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic parameters of organic molecules, which can aid in their identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set. The predicted values are often compared with experimental data for validation.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated computationally. These calculations provide insights into the characteristic vibrational modes of the molecule. For this compound, key predicted vibrations would include the symmetric and asymmetric stretching of the nitro group, C-O stretches of the methoxy groups, and various vibrations of the pyrimidine ring. A study on the related compound 4,6-dihydroxy-5-nitropyrimidine (B14392) identified the C-NO₂ stretching mode around 1270 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Below are interactive tables presenting hypothetical predicted spectroscopic data for this compound, as specific computational studies were not found. These values are based on typical ranges for the respective functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | ~2.5 | ~25 |

| C4-OCH₃ | ~4.0 | ~55 |

| C6-OCH₃ | ~4.0 | ~55 |

| C2 | - | ~165 |

| C4 | - | ~170 |

| C5 | - | ~120 |

| C6 | - | ~170 |

Predicted IR Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| NO₂ | ~1520-1560 | Asymmetric Stretch |

| NO₂ | ~1340-1380 | Symmetric Stretch |

| C-O (methoxy) | ~1200-1250 | Stretch |

Predicted UV-Vis Absorption Maxima

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | ~280 | > 0.1 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4,6-Dimethoxy-2-methyl-5-nitropyrimidine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the electronic effects of the substituents on the pyrimidine (B1678525) ring.

¹H NMR: The proton NMR spectrum is expected to show three distinct singlet signals, as there are no adjacent protons to cause spin-spin coupling.

The methyl protons (CH ₃) at the C2 position would likely appear as a singlet in the range of δ 2.5-2.7 ppm.

The protons of the two equivalent methoxy (B1213986) groups (OCH ₃) at the C4 and C6 positions would resonate as a single, more intense singlet, typically found further downfield around δ 4.0-4.2 ppm due to the deshielding effect of the attached oxygen atoms.

The pyrimidine ring itself does not have any protons attached, so no signals from the core aromatic ring are expected.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

The carbon of the C2-methyl group is expected at the most upfield position, around δ 20-25 ppm.

The carbons of the two equivalent methoxy groups would appear as a single signal around δ 55-60 ppm.

The carbon atoms of the pyrimidine ring would be significantly deshielded. The C2 carbon , attached to three nitrogen atoms, would be found around δ 160-165 ppm. The C4 and C6 carbons , being equivalent and bonded to both a nitrogen and an oxygen, would appear at a similar or even higher chemical shift, potentially in the δ 165-175 ppm region. The C5 carbon , bearing the electron-withdrawing nitro group, would have its resonance shifted downfield, though its exact position is difficult to predict without experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Experimental data is not available in the cited sources.)

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2-CH₃ | ~2.5 - 2.7 (s, 3H) | ~20 - 25 |

| 4,6-OCH₃ | ~4.0 - 4.2 (s, 6H) | ~55 - 60 |

| C2 | N/A | ~160 - 165 |

| C4, C6 | N/A | ~165 - 175 |

| C5 | N/A | ~120 - 140 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

The key expected vibrational modes for this compound include:

NO₂ Group Vibrations: The nitro group is strongly IR and Raman active. It is characterized by two distinct stretching vibrations: a strong asymmetric stretch typically found in the 1500–1570 cm⁻¹ region and a strong symmetric stretch in the 1300–1370 cm⁻¹ region. For the related compound 4,6-dihydroxy-5-nitropyrimidine (B14392), these modes have been identified at 1535 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). rsc.org

C-O Stretching: The methoxy groups will produce strong C-O stretching bands. These are typically observed in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Pyrimidine Ring Vibrations: The aromatic pyrimidine ring has several characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the ring typically appear in the 1400–1650 cm⁻¹ range. Ring breathing modes and other deformations occur at lower frequencies.

C-H Vibrations: The C-H stretching vibrations of the methyl and methoxy groups are expected in the 2850–3000 cm⁻¹ region. C-H bending vibrations will be observed at lower wavenumbers, typically between 1350 and 1470 cm⁻¹.

Table 2: Characteristic IR/Raman Vibrational Frequencies (Note: Wavenumbers are based on typical ranges and data from related nitropyrimidine compounds. rsc.orgcore.ac.uk Specific experimental data for the title compound is not available in the cited sources.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1500 - 1570 |

| NO₂ | Symmetric Stretch | 1300 - 1370 |

| Ar-O-CH₃ | Asymmetric C-O-C Stretch | 1200 - 1300 |

| Ar-O-CH₃ | Symmetric C-O-C Stretch | 1000 - 1100 |

| Pyrimidine Ring | C=C, C=N Stretching | 1400 - 1650 |

| CH₃ | C-H Stretching | 2850 - 3000 |

| CH₃ | C-H Bending | 1350 - 1470 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

For this compound (C₇H₉N₃O₄), the theoretical monoisotopic mass is 199.0593 Da. lookchem.com High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the molecular formula.

Upon electron impact (EI) or other ionization methods, the molecule will fragment in a predictable manner. While a specific fragmentation pattern for the title compound is not available, data from the closely related 4,6-dimethoxy-5-nitropyrimidine (B100634) (which lacks the 2-methyl group) shows a prominent peak at m/z 155. nih.gov This corresponds to the loss of a neutral NO₂ radical (46 Da), a common fragmentation pathway for nitroaromatic compounds.

Based on the structure, other likely fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃, 15 Da) from a methoxy group.

Loss of formaldehyde (B43269) (CH₂O, 30 Da) from a methoxy group.

Cleavage of the pyrimidine ring itself, leading to smaller charged fragments.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₇H₉N₃O₄ | lookchem.com |

| Molecular Weight | 199.166 g/mol | lookchem.com |

| Exact Mass | 199.05930578 Da | lookchem.com |

| Predicted Major Fragmentation | Loss of NO₂ (m/z 153) | Inferred from nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within the molecule. The spectrum provides information about the extent of conjugation and the presence of chromophores.

The this compound molecule contains two main types of chromophores that will give rise to distinct absorption bands:

π → π* Transitions: These are high-energy transitions associated with the π-electron system of the pyrimidine ring. They are typically intense (high molar absorptivity, ε) and occur at shorter wavelengths, likely below 280 nm.

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. The nitro group, in particular, gives rise to a characteristic n → π* transition. These bands are typically much weaker (low ε) and appear at longer wavelengths, often above 300 nm. pharmaffiliates.com

The presence of the electron-donating methoxy groups and the electron-withdrawing nitro group on the conjugated pyrimidine ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrimidine.

Table 4: Expected UV-Vis Absorption Bands for this compound (Note: Specific λmax values are not available in the cited sources; ranges are based on general principles for this class of compounds. pharmaffiliates.com)

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | Pyrimidine Ring | < 280 |

| n → π | Nitro Group (NO₂) | > 300 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

While the crystal structure for this compound has not been reported, the structure of the closely related compound 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine has been determined. nih.gov Given the structural similarity, it is plausible that the title compound would crystallize in a similar system. The analysis of the sulfonyl analogue can provide insight into how the dimethoxy-pyrimidine core packs in a crystal lattice. Such studies reveal the planarity of the pyrimidine ring and the orientation of the substituent groups relative to the ring. This information is invaluable for understanding solid-state properties and for computational modeling studies.

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula to confirm the compound's elemental composition and assess its purity.

For this compound, with a molecular formula of C₇H₉N₃O₄, the theoretical elemental composition can be calculated. lookchem.com This technique is often one of the final checks to ensure the correct compound has been synthesized before further biological or chemical studies are undertaken. For related pyrimidines, elemental analysis has been used to confirm purity. core.ac.uk

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition (Theoretical) |

| Carbon | C | 12.011 | 42.21% |

| Hydrogen | H | 1.008 | 4.56% |

| Nitrogen | N | 14.007 | 21.10% |

| Oxygen | O | 15.999 | 32.13% |

| Total | 100.00% |

Future Research Directions and Challenges in 4,6 Dimethoxy 2 Methyl 5 Nitropyrimidine Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the continued utilization of 4,6-Dimethoxy-2-methyl-5-nitropyrimidine is the development of more sustainable and efficient synthetic methodologies. Current syntheses often rely on traditional nitration processes or nucleophilic substitution reactions which may involve harsh conditions or generate significant waste. dss.go.th Future research will likely focus on "green chemistry" principles to mitigate these issues. researchgate.neteurekaselect.com

Key areas for development include:

Catalytic Systems: The exploration of novel catalysts, such as iridium-pincer complexes or nanocatalysts like TiO2, could lead to more efficient and selective syntheses from basic precursors like alcohols and amidines. nih.govbohrium.comnih.gov This approach aligns with the goal of converting biomass-derived feedstocks into valuable chemical entities. nih.govbohrium.com

Waste Reduction: Implementing strategies for solvent and reagent recycling is a critical aspect of sustainable synthesis. Research into reaction media like magnetized deionized water could eliminate the need for traditional organic solvents. researchgate.net

Energy Efficiency: The use of alternative energy sources such as microwave irradiation has already shown promise in the synthesis of related pyrimidine (B1678525) systems, offering potential for reduced reaction times and energy consumption. researchgate.net

| Synthetic Strategy | Green Chemistry Principle | Potential Future Direction |

| Iridium-catalyzed multicomponent synthesis | Atom Economy, Use of Renewable Feedstocks | Application to nitropyrimidine synthesis from biomass-derived alcohols and nitrogen sources. nih.govbohrium.com |

| Nanocatalysis (e.g., TiO2, MgO) | Catalysis, Design for Energy Efficiency | Development of recyclable nanocatalysts for the nitration or functionalization of the pyrimidine core. eurekaselect.comnih.gov |

| Catalyst-free synthesis in aqueous media | Safer Solvents and Auxiliaries | Optimization of on-water reactions for this compound synthesis to minimize organic solvent use. researchgate.net |

Exploration of New Reactivity Patterns and Chemistries

The reactivity of this compound is largely dictated by its functional groups: the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) groups. While reactions like nucleophilic substitution of the methoxy groups and reduction of the nitro group are known, there is considerable scope for exploring new transformations.

Future research should investigate:

C-H Functionalization: Direct functionalization of the C-H bond of the methyl group or the pyrimidine ring itself represents a significant challenge and opportunity. This could lead to more direct and efficient routes to complex derivatives.